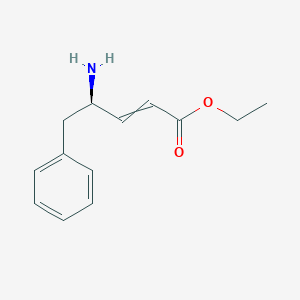![molecular formula C8H12N2O B12532652 4-[(Dimethylamino)methyl]pyridin-2(1H)-one CAS No. 687972-62-9](/img/structure/B12532652.png)
4-[(Dimethylamino)methyl]pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]pyridin-2(1H)-one is a derivative of pyridine, characterized by the presence of a dimethylamino group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one typically involves a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This intermediate then reacts with dimethylamine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-[(Dimethylamino)methyl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Esterification: It acts as a nucleophilic catalyst in esterification reactions with anhydrides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]pyridin-2(1H)-one has a wide range of applications in scientific research:
Biology: This compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one primarily involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. In esterification reactions, for example, it forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters .
Vergleich Mit ähnlichen Verbindungen
4-[(Dimethylamino)methyl]pyridin-2(1H)-one can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): Both compounds have similar structures and catalytic properties, but this compound may exhibit different reactivity due to the presence of the additional methyl group.
Pyridine derivatives: Other pyridine derivatives, such as 4-pyridylpyridinium cation, share some chemical properties but differ in their specific applications and reactivity
This compound’s uniqueness lies in its enhanced nucleophilicity and versatility in various chemical reactions, making it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
687972-62-9 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-7-3-4-9-8(11)5-7/h3-5H,6H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
UJAROFFWJWGZPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=O)NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)
![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)
![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)


![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)

![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)

![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)

![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
